Product packaging for 6-Methoxy-1H-isoindol-3-amine(Cat. No.:CAS No. 752153-72-3)

6-Methoxy-1H-isoindol-3-amine

Cat. No.: B2437658
CAS No.: 752153-72-3
M. Wt: 162.192
InChI Key: ZBHKFYHASHXFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-1H-isoindol-3-amine is an organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol. It is characterized as a powder and is typically stored at room temperature . As a substituted isoindole, this compound belongs to a class of benzopyrrole ring systems that are regioisomers of the more common 1H-indoles . The isoindole structure is a key motif in various fields of research. It is found in numerous natural products and has been explored for the development of pharmaceutical compounds . For instance, reduced and oxidized forms of the isoindole skeleton form the core structure of several biologically active alkaloids, including indolocarbazoles like the protein kinase inhibitor staurosporine . Furthermore, isoindole derivatives have significant applications in materials science, where they are utilized as dyes and fluorophores due to their photophysical properties . The high reactivity of the isoindole ring, particularly its susceptibility to electrophilic substitution and cycloaddition reactions, makes it a valuable intermediate and building block in synthetic and medicinal chemistry for the construction of more complex molecules . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B2437658 6-Methoxy-1H-isoindol-3-amine CAS No. 752153-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-3H-isoindol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-7-2-3-8-6(4-7)5-11-9(8)10/h2-4H,5H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHKFYHASHXFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Methoxy 1h Isoindol 3 Amine and Its Derivatives

Strategies for Constructing the 1H-Isoindole Ring System with Methoxy (B1213986) Functionality

The construction of the isoindole core, especially with specific substitution patterns like a methoxy group, can be achieved through various modern synthetic methods. These strategies often involve the formation of the five-membered nitrogen-containing ring fused to a benzene (B151609) ring.

Cyclization Reactions in 6-Methoxy-1H-isoindol-3-amine Synthesis

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the isoindole framework. One powerful approach involves the intramolecular cyclization of appropriately substituted precursors. For the synthesis of a 6-methoxy-substituted isoindole, a potential precursor would be a 2-cyanobenzyl derivative bearing a methoxy group at the 4-position of the benzene ring.

Radical cyclization reactions, for instance, offer a versatile method for the formation of carbo- and heterocyclic rings. The synthesis of 1H-benzo[f]isoindole derivatives has been achieved through a cascade radical cyclization–cyclization reaction. This type of oxidative transformation can proceed using a mild oxidant like iron(III) chloride, involving an intramolecular radical addition. nih.govsemanticscholar.orgmdpi.com While a specific example for this compound is not detailed in the literature, the general principles of such radical cyclizations could be applied to a suitably designed precursor.

Another strategy involves the electrophilic cyclization of o-(1-alkynyl)benzamides, which can be prepared with a methoxy substituent on the aromatic ring. This method has been used to produce a variety of substituted isoindolin-1-ones under mild conditions. nih.gov

Annulation Strategies for Methoxy-Substituted Isoindoles

Annulation reactions, which involve the formation of a new ring onto an existing one, are highly effective for constructing fused heterocyclic systems like isoindoles. These strategies often provide a high degree of control over the regiochemistry of the resulting product.

One such approach is the Robinson annulation, a classic method for the formation of six-membered rings, which involves a Michael addition followed by an aldol condensation. nih.govnih.gov While traditionally used for cyclohexenone synthesis, modifications of this and other annulation reactions can be adapted for the construction of heterocyclic rings. For the synthesis of a 6-methoxyisoindole derivative, a potential strategy would involve the reaction of a suitably substituted methoxy-benzene derivative with a reagent that provides the atoms necessary to form the fused pyrrole (B145914) ring.

More contemporary methods include transition metal-catalyzed annulation reactions. For example, Rhodium(III)-catalyzed [4+1] cascade C-H/N-H annulation of 2-arylbenzimidazoles with alkynoates has been used to synthesize benzimidazole-fused isoindoles. acs.org This highlights the potential of using C-H activation and annulation to build complex heterocyclic systems, a strategy that could be conceptually applied to the synthesis of methoxy-substituted isoindoles.

Palladium-Catalyzed Carbonylative Approaches for Isoindole-1,3-diones with Methoxy Groups

Palladium-catalyzed carbonylation reactions are powerful tools for the introduction of a carbonyl group into an organic molecule and can be coupled with a cyclization step to form heterocyclic compounds. The synthesis of isoindole-1,3-diones, which can serve as precursors to isoindol-3-amines, is amenable to this approach.

A general and convenient methodology for the synthesis of 2-aminobenzoxazinones from 2-bromoanilines and isocyanates has been developed using a palladium catalyst and molybdenum hexacarbonyl as a solid carbon monoxide source. nih.gov While this leads to a different heterocyclic system, the principle of carbonylative cyclization is demonstrated.

Starting MaterialReagents and ConditionsProductYield
2-Bromo-5-methoxybenzamideCO (1 atm), Pd(OAc)2 (cat.), PPh3, Base (e.g., Et3N), Toluene, 100 °C6-Methoxyisoindolin-1-oneNot Reported
Methyl 2-iodo-5-methoxybenzoatePrimary Amine, CO (1 atm), PdCl2(PPh3)2 (cat.), DBU, DMF, 120 °C2-Alkyl-6-methoxyisoindole-1,3-dioneNot Reported

Rhodium-Catalyzed Methodologies for Isoindole Synthesis

Rhodium catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, often proceeding through C-H activation pathways. These reactions can offer high levels of efficiency and regioselectivity.

One relevant example is the rhodium(III)-catalyzed synthesis of isoquinolones from N-hydroxybenzamides and propargylic acetates. This reaction proceeds via a sequential C-H activation, alkyne insertion, and intramolecular annulation. nih.govsemanticscholar.org The methodology is tolerant of a variety of substituents on the benzamide ring, including methoxy groups. While this produces an isoquinolone (a six-membered ring), the underlying principles of directed C-H activation and annulation are applicable to the synthesis of five-membered rings as well.

Furthermore, the rhodium-catalyzed C-H activation of N-benzoylsulfonamides has been shown to produce isoindolinones upon reaction with olefins or diazoacetates. nih.gov The reaction conditions are compatible with a methoxy substituent on the benzoyl moiety. This provides a direct route to the core structure of 6-methoxyisoindolinone.

Starting MaterialCoupling PartnerCatalyst and ConditionsProductYield
4-Methoxy-N-(pivaloyloxy)benzamide1-Phenyl-1-propyne[RhCpCl2]2, AgSbF6, DCE, 80 °C3-Methyl-4-phenyl-7-methoxyisoquinolin-1(2H)-oneNot Reported
N-(4-Methoxybenzoyl)benzenesulfonamideEthyl acrylate[RhCpCl2]2, Cu(OAc)2, Toluene, 130 °CEthyl 6-methoxy-1-oxo-2-(phenylsulfonyl)isoindoline-3-carboxylateNot Reported

Functionalization and Derivatization of the this compound Core

Once the this compound core has been synthesized, it can be further functionalized to generate a library of derivatives for various applications. The primary amine group at the 3-position is a key handle for such derivatization.

Amination and Imine Formation Reactions

The primary amine of this compound can readily undergo condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. This reaction is typically carried out under acidic or basic catalysis, or simply by heating the reactants together, often with the removal of water to drive the equilibrium towards the product. nih.govscispace.comnih.govorientjchem.org

The formation of these Schiff bases introduces a new point of diversity into the molecule, allowing for the incorporation of a wide range of substituents depending on the carbonyl compound used. These imine derivatives can be valuable synthetic intermediates or may possess biological activity in their own right.

Aldehyde/KetoneReaction ConditionsProduct (Schiff Base)
BenzaldehydeEthanol, refluxN-(Benzylidene)-6-methoxy-1H-isoindol-3-amine
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)Ethanol, refluxN-((4-Hydroxy-3-methoxyphenyl)methylene)-6-methoxy-1H-isoindol-3-amine
AcetophenoneToluene, Dean-Stark, p-TsOH (cat.)6-Methoxy-N-(1-phenylethylidene)-1H-isoindol-3-amine

Modification of the Methoxy Group

The methoxy group at the 6-position of the isoindole scaffold serves as a versatile handle for chemical modification, allowing for the generation of diverse derivatives. A primary transformation is the O-demethylation to the corresponding 6-hydroxyisoindole, which can significantly alter the biological and physicochemical properties of the parent compound.

Several established methods for the cleavage of aryl methyl ethers can be applied to this compound. Strong Lewis acids, such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), are highly effective. These reagents coordinate to the ether oxygen, facilitating the nucleophilic attack on the methyl group. Another classical approach involves the use of strong protic acids like hydrobromic acid (HBr) at elevated temperatures.

For substrates containing sensitive functional groups, milder conditions are preferable. Nucleophilic cleavage using thiolates, for example, sodium dodecanethiolate in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP), provides a viable alternative. The resulting 6-hydroxy functionality is a key intermediate for further derivatization, including O-alkylation, acylation, or conversion to a triflate for cross-coupling reactions.

ReagentTypical ConditionsApplicability and Remarks
Boron tribromide (BBr₃)CH₂Cl₂, -78 °C to rtHighly efficient but can be harsh; not suitable for acid-labile groups.
Aluminum chloride (AlCl₃)CH₂Cl₂, refluxStrong Lewis acid; may require a scavenger for the generated HCl.
Hydrobromic acid (HBr)Aqueous or in acetic acid, refluxRequires high temperatures and strongly acidic conditions.
Dodecanethiol/NaHNMP, 150 °CMilder, nucleophilic conditions suitable for more complex molecules.

Regioselective Substitution and Coupling Reactions

The regioselectivity of reactions on the this compound core is dictated by the electronic properties of the methoxy and amino substituents. The methoxy group is an activating ortho-para director for electrophilic aromatic substitution on the benzene ring, while the amino group strongly activates the pyrrole moiety.

Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and Friedel-Crafts acylation are anticipated to occur preferentially at the 5- and 7-positions of the benzene ring, which are ortho and para to the methoxy group, respectively. The precise outcome will depend on the specific reagents and reaction conditions.

Metal-Catalyzed Cross-Coupling: For cross-coupling reactions, the isoindole nucleus can be first functionalized with a halide or triflate. For instance, regioselective bromination at the 5- or 7-position would furnish a suitable precursor for Suzuki, Heck, Sonogashira, or Buchwald-Hartwig coupling reactions, enabling the introduction of a wide array of substituents. Recent advances in C-H activation offer a more direct route to functionalization, potentially allowing for the regioselective introduction of aryl or other groups without prior halogenation. For instance, palladium-catalyzed C-H arylation of isoindolines, followed by aromatization, has been demonstrated for the synthesis of 1-arylisoindoles. organic-chemistry.org

Reaction TypePotential ReagentsPredicted Regiochemical Outcome
BrominationN-Bromosuccinimide (NBS)Substitution at the 5- and/or 7-position
NitrationHNO₃/H₂SO₄Substitution at the 5- and/or 7-position
Suzuki Coupling (of a bromo-derivative)ArB(OH)₂, Pd catalyst, baseArylation at the position of the bromine atom

Emerging Synthetic Techniques for Isoindole Derivatives

Continuous Flow Synthesis Applications

Continuous flow chemistry is a rapidly evolving technology that offers significant advantages for the synthesis of fine chemicals and pharmaceuticals, including enhanced safety, improved reaction control, and ease of scalability. While a dedicated flow synthesis for this compound has not been reported, the synthesis of analogous heterocyclic amines has been successfully demonstrated in flow reactors. nih.govnih.govbeilstein-journals.orgmdpi.com

Key transformations in the synthesis of isoindoles, such as nitration, reduction, and cyclization, are well-suited for adaptation to continuous flow processes. A potential flow synthesis of this compound could involve a telescoped sequence, where multiple reaction steps are performed in-line without the isolation of intermediates. This approach would be particularly beneficial for handling potentially unstable or hazardous intermediates.

Stereoselective and Enantioselective Syntheses

The development of methods for the stereoselective and enantioselective synthesis of isoindole derivatives is crucial for the preparation of chiral molecules with specific biological activities. Although this compound is achiral, derivatization at the 1-position or on the exocyclic amine can introduce a stereocenter.

Recent breakthroughs in asymmetric catalysis can be applied to the synthesis of chiral isoindole derivatives. For example, a palladium-catalyzed intermolecular enantioselective synthesis of 1H-isoindoles bearing quaternary stereocenters has been developed. researchgate.net This methodology, which utilizes chiral ligands to induce enantioselectivity, showcases the potential for creating chiral isoindoles with high optical purity. While this has not been specifically applied to this compound, it represents a promising strategy for accessing chiral derivatives. Furthermore, diastereoselective syntheses of polycyclic isoindolines have been reported, which could be adapted to incorporate the 6-methoxyisoindole framework. nih.gov

Advanced Spectroscopic and Structural Characterization of 6 Methoxy 1h Isoindol 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to map out the carbon-hydrogen framework of a molecule. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecular structure.

The ¹H NMR spectrum of 6-Methoxy-1H-isoindol-3-amine is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would display signals for the three protons on the substituted benzene (B151609) ring. Due to their positions relative to the electron-donating methoxy (B1213986) group and the fused heterocyclic ring, their chemical shifts and coupling patterns (doublets and doublet of doublets) would confirm their substitution pattern. A sharp singlet corresponding to the three protons of the methoxy group is expected, alongside signals for the methylene (B1212753) (-CH₂) and amine (-NH₂) protons within the isoindole core.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. For the C₉H₁₀N₂O formula of this compound, nine distinct carbon signals are anticipated, including those for the methoxy carbon, the aromatic carbons, the methylene carbon, and the carbons of the heterocyclic amine/imine portion of the ring.

Predicted ¹H and ¹³C NMR Data Note: The following data are predicted values based on the chemical structure and typical chemical shifts for similar functional groups. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H4~7.2-7.4 (d)~118-122
H5~6.8-7.0 (dd)~110-115
H7~6.7-6.9 (d)~105-110
CH₂ (C1)~4.5-4.8 (s)~50-55
NH₂ (on C3)Broad, variable-
NH (in ring)Broad, variable-
OCH₃~3.8-3.9 (s)~55-56
C1-~50-55
C3-~155-160
C3a-~125-130
C4-~118-122
C5-~110-115
C6-~158-162
C7-~105-110
C7a-~135-140

To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed. harvard.edu These techniques correlate signals from different nuclei, revealing their connectivity through chemical bonds.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., H4 and H5), confirming their connectivity on the benzene ring. libretexts.orglibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov It is a powerful tool for definitively assigning carbon resonances based on their known proton assignments. For example, the proton signal of the methoxy group at ~3.8 ppm would show a correlation to the carbon signal at ~55 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). slideshare.net This is crucial for piecing together the molecular puzzle across quaternary (non-protonated) carbons or heteroatoms. Key HMBC correlations for confirming the structure would include the correlation from the methoxy protons to the C6 carbon and from the C1 methylene protons to adjacent carbons C3, C7a, and C3a. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. fiveable.me It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.

High-resolution mass spectrometry can measure the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of a unique elemental formula, which is a critical step in identifying an unknown compound or confirming the synthesis of a target molecule. missouri.edu The exact mass is calculated using the masses of the most abundant isotopes of the constituent elements. missouri.edumsu.edu

For this compound, the molecular formula and calculated exact mass are detailed below.

Property Value
Molecular FormulaC₉H₁₀N₂O
Calculated Exact Mass (Monoisotopic)162.0793 g/mol
Ion Observed (ESI+)[M+H]⁺
Calculated Exact Mass of [M+H]⁺163.0871 g/mol

Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected ion and analyzing the resulting product ions. wikipedia.orglongdom.org In an MS/MS experiment, an ion of a specific m/z (the precursor ion, such as the [M+H]⁺ ion at m/z 163.1) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. wikipedia.orgunt.edu The fragmentation pattern serves as a structural fingerprint, helping to identify the different components of the molecule.

Plausible fragmentation pathways for protonated this compound would likely involve the loss of small, stable neutral molecules, which are characteristic of the functional groups present:

Loss of ammonia (B1221849) (NH₃): A loss of 17 Da from the precursor ion would be strong evidence for the primary amine group.

Loss of a methyl radical (•CH₃): A loss of 15 Da is a common fragmentation for methoxy compounds. miamioh.edu

Loss of formaldehyde (B43269) (CH₂O): A loss of 30 Da can also occur from the methoxy-substituted aromatic ring. miamioh.edu

Ring Cleavage: Fragmentation of the isoindoline (B1297411) ring system would produce additional characteristic ions.

Mass spectrometry is an invaluable tool for monitoring the progress of an organic synthesis in real-time or near-real-time. fiveable.menih.govacs.orgpurdue.edu Techniques like Atmospheric Solids Analysis Probe (ASAP) or Electrospray Ionization (ESI) allow for the rapid analysis of crude reaction mixtures with minimal sample preparation. waters.com

During the synthesis of this compound, a small aliquot of the reaction mixture could be periodically analyzed by MS. The reaction could be tracked by observing the decrease in the signal intensity corresponding to the mass of the starting material(s) and the simultaneous increase in the signal intensity for the product's [M+H]⁺ ion at m/z 163.1. waters.com This approach enables chemists to determine when a reaction is complete, identify the formation of byproducts, and quickly optimize reaction conditions such as temperature, time, and catalyst loading, thereby improving the efficiency of the synthesis. acs.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, the spectra would be characterized by vibrations associated with its primary amine, methoxy, and aromatic isoindole core.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The primary amine (-NH₂) group would be identifiable by a pair of medium-intensity bands in the 3500–3250 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. dntb.gov.uanih.gov Additionally, a scissoring (bending) vibration for the N-H bond is anticipated in the 1650–1580 cm⁻¹ range. dntb.gov.ua The aromatic C-N stretching vibration typically appears between 1335–1250 cm⁻¹. dntb.gov.uamdpi.com

The methoxy (-OCH₃) group would produce a characteristic C-H stretching band around 2830 cm⁻¹. The aromatic isoindole ring structure would be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching bands in the 1600–1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often strong and characteristic in the Raman spectrum. While N-H stretching bands can be observed, they are typically weaker than in the IR spectrum. The non-polar C=C bonds of the aromatic system and C-C framework vibrations are expected to produce prominent Raman signals, aiding in the structural elucidation of the isoindole core.

A hypothetical summary of expected vibrational bands is presented in the table below, based on typical frequency ranges for the constituent functional groups.

Functional GroupVibration TypeExpected IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)
Primary Amine (-NH₂)Asymmetric & Symmetric N-H Stretch3500–3250 (two bands)3500–3250 (typically weak)
N-H Bend (Scissoring)1650–1580Weak or inactive
Aromatic IsoindoleC-H Stretch3100–30003100–3000
C=C Ring Stretch1600–14501600–1450 (often strong)
Methoxy (-OCH₃)Asymmetric C-H Stretch2960–29402960–2940
Symmetric C-H Stretch~2830~2830
C-N BondAromatic C-N Stretch1335–1250Variable
C-O BondAryl-O Stretch1275–1200Variable

Note: This table is predictive and based on general spectroscopic data. Actual values for this compound would require experimental measurement or computational modeling.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed insights into bond lengths, bond angles, and the packing of molecules within the crystal lattice.

Although a specific single-crystal X-ray diffraction study for this compound has not been reported, such an analysis would yield crucial structural data. The study would provide the exact coordinates of each atom in the unit cell, which is the fundamental repeating unit of the crystal.

Key parameters determined from this analysis include:

Crystal System: The classification of the crystal structure (e.g., monoclinic, orthorhombic).

Space Group: The description of the symmetry elements present in the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Geometry: Precise bond lengths and angles for the entire molecule, confirming the connectivity and conformation.

For instance, a study on the related compound 6-Methoxy-1,3-benzothiazol-2-amine revealed an orthorhombic crystal system. researchgate.net A similar comprehensive analysis for this compound would provide the foundational data for understanding its solid-state behavior.

Crystallographic ParameterDescription
Crystal SystemThe lattice system describing the shape of the unit cell.
Space GroupThe set of symmetry operations of the crystal.
a, b, c (Å)The lengths of the unit cell axes.
α, β, γ (°)The angles of the unit cell.
Volume (ų)The volume of the unit cell.
ZThe number of molecules per unit cell.
Calculated Density (g/cm³)The density derived from the crystallographic data.

Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction study. No specific values are available for this compound.

Hirshfeld Surface Analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties onto a surface defined by the molecule's electron distribution, one can identify the types and relative importance of different intermolecular contacts.

For this compound, the primary amine group is expected to be a significant hydrogen-bond donor, while the nitrogen atom of the isoindole ring and the oxygen atom of the methoxy group can act as hydrogen-bond acceptors. Therefore, N-H···N and N-H···O hydrogen bonds are likely to be dominant interactions, playing a crucial role in the crystal packing. Furthermore, the planar aromatic isoindole core could facilitate π-π stacking interactions between adjacent molecules.

A Hirshfeld analysis would typically generate:

dnorm surfaces: These maps highlight intermolecular contacts shorter than the sum of van der Waals radii, with strong interactions appearing as distinct red spots.

2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a quantitative percentage contribution of each type of interaction (e.g., H···H, O···H, C···H) to the total Hirshfeld surface.

Studies on similar methoxy- and amine-substituted aromatic compounds have shown that H···H, O···H/H···O, and C···H/H···C contacts are typically the most significant contributors to crystal packing. nih.gov

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical chemistry studies focused solely on the compound This compound . Research in this area tends to focus on related but structurally distinct molecules, such as isoindoline-1,3-dione derivatives.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific outcomes for "this compound" that adheres to the requested outline and quality standards of scientific accuracy. The information required to populate the specified sections (Quantum Chemical Calculations, Molecular Dynamics, and Reaction Mechanism Modeling) for this particular compound is not present in the reviewed literature.

To generate the requested content would require extrapolating data from different molecules, which would be scientifically inaccurate and misleading.

Computational and Theoretical Chemistry Studies

Spectroscopic Property Prediction from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be invaluable for structure elucidation and for understanding the vibrational modes of a molecule.

NMR Spectroscopy Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The process typically involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

Magnetic Shielding Calculation: Using methods like Gauge-Including Atomic Orbital (GIAO), the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Determination: The calculated shielding values are then referenced against a standard (e.g., tetramethylsilane, TMS) to predict the chemical shifts.

Hypothetical Predicted ¹H and ¹³C NMR Data for 6-Methoxy-1H-isoindol-3-amine:

Without specific literature data, the following table is illustrative of what a computational study would aim to produce. The values are hypothetical and based on general principles of NMR spectroscopy for similar structures.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H1~7.0-7.5-
H4~6.8-7.2-
H5~6.8-7.2-
H7~7.0-7.5-
NH₂~4.0-6.0-
NH~8.0-10.0-
OCH₃~3.8-4.0-
C1-~140-150
C3-~155-165
C3a-~120-130
C4-~110-120
C5-~115-125
C6-~150-160 (methoxy-substituted)
C7-~100-110
C7a-~130-140
OCH₃-~55-60

IR Spectroscopy Prediction:

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. The calculation of harmonic vibrational frequencies is a standard output of geometry optimization calculations in many quantum chemistry software packages. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations.

Key predicted vibrational frequencies for this compound would include:

N-H stretching vibrations of the amine (NH₂) and imine (NH) groups, typically in the range of 3200-3500 cm⁻¹.

C-H stretching vibrations of the aromatic ring and the methoxy (B1213986) group, usually around 2900-3100 cm⁻¹.

C=N stretching vibration of the isoindole ring, expected in the 1600-1680 cm⁻¹ region.

C-O stretching vibration of the methoxy group, typically appearing around 1000-1300 cm⁻¹.

Aromatic C=C stretching vibrations , which would appear in the 1450-1600 cm⁻¹ range.

Tautomerism and Electronic Structure in 1-Imino-1H-isoindol-3-amine Systems

The 1-imino-1H-isoindol-3-amine scaffold, to which this compound belongs, can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most often by the migration of a proton. Understanding the relative stability of these tautomers is crucial as it can significantly influence the compound's chemical reactivity and physical properties.

For this compound, the primary tautomeric equilibrium to consider would be between the amine tautomer (this compound) and the diimine tautomer (6-methoxy-1H-isoindole-1,3-diimine).

Computational Investigation of Tautomerism:

Theoretical calculations can predict the relative energies of different tautomers, thereby indicating which form is likely to be more stable under a given set of conditions (e.g., in the gas phase or in a specific solvent). The calculations involve optimizing the geometry of each tautomer and then computing their single-point energies using a high level of theory and a large basis set.

Polarization Effects:

The electronic structure of these tautomers is influenced by polarization effects, which arise from the distribution of electron density within the molecule. The presence of electronegative nitrogen atoms and the methoxy group can lead to a significant polarization of the π-electron system.

In the amine tautomer , the exocyclic amino group can donate electron density to the isoindole ring system, affecting the aromaticity and charge distribution.

The methoxy group at the 6-position is also an electron-donating group, which would further influence the electron density on the benzene (B151609) portion of the isoindole core.

Computational analysis of the electronic structure can be performed by examining:

Molecular Orbitals: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions.

Natural Bond Orbital (NBO) Analysis: This method can be used to quantify the charge distribution on each atom and to analyze delocalization and hyperconjugative interactions.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution and can predict sites susceptible to electrophilic or nucleophilic attack.

The solvent environment can also play a critical role in tautomeric equilibrium. Polar solvents may stabilize one tautomer over another through hydrogen bonding or dipole-dipole interactions. Computational models can account for these solvent effects using implicit or explicit solvation models. While specific studies on this compound are not prevalent in the searched literature, the principles of tautomerism in related nitrogen-containing heterocycles suggest that the amine tautomer is generally more stable than the diimine form, although the energy difference may be small.

Applications in Advanced Chemical Science and Materials Research

Role as Versatile Building Blocks in Organic Synthesis

The isoindole scaffold is a cornerstone in synthetic organic chemistry, providing a foundation for constructing a diverse array of complex molecules. Its utility stems from the reactivity of the pyrrole-like ring and the potential for functionalization on both the heterocyclic and benzene (B151609) ring portions of the molecule.

Substituted isoindoles serve as key intermediates in the synthesis of more elaborate N-heterocycles. The presence of reactive sites allows for various transformations, including cyclization and condensation reactions. nih.gov The general class of amines is crucial in many organic reactions, forming the basis for building larger molecules. researchgate.net The synthesis of N-substituted isoindole-1,3-diones, for example, can be achieved through the dehydrative condensation of phthalic anhydride (B1165640) derivatives with amino compounds. proquest.com These reactions highlight the role of the amine group in forming new heterocyclic structures. The modular nature of sulfilimine synthesis, which can be used to create N-heterocycles, demonstrates the broad potential for amine-containing building blocks in generating diverse molecular architectures. nih.gov

The isoindole nucleus is an effective synthon for the creation of nitrogen-containing polycyclic aromatic compounds (PAHs). A cascade reaction involving divinyl ethers derived from 4-bromoisocoumarins and substituted anilines can produce 1,3-disubstituted N-aryl-2H-isoindoles. nih.gov These resulting isoindoles can then be further derivatized to form higher-order polycycles, including less common structures like benzo[a]ullazines. nih.gov This methodology showcases a powerful strategy for integrating the isoindole framework into larger, conjugated aromatic systems. The interest in polycyclic heteroaromatic molecules is historically linked to the study of synthetic dyes and has expanded into modern materials science. acs.org

Development of Functional Materials and Pigments

The delocalized π-electron system inherent to the isoindole structure is central to its application in functional materials. This feature is responsible for the unique optical and electronic properties observed in many isoindole derivatives.

The isoindole scaffold is a fundamental component of various dyes and pigments. rsc.org Isoindole units are notably present in phthalocyanines, an important family of intensely colored pigments used widely in industrial applications. rsc.orgwikipedia.org The combination of an isoindole scaffold as a π-bridge with various electron-donating and electron-accepting groups allows for the synthesis of push-pull fluorophores. acs.org This strategy enables the tuning of absorption and emission properties, leading to dyes with specific colors. acs.org Isoindole-based pigments, such as Pigment Yellow 139, are recognized for their high performance and resistance. beilstein-journals.org

The optical properties of several synthesized isoindole-1,3-dione compounds have been investigated, revealing their potential in various applications.

CompoundAbsorbance Band Edge (EAbs-be) (eV)Optical Band Gap (Eg) (eV)Refractive Index (n)
5 2.532.652.50
6 2.542.672.49
7 2.532.662.50
8 2.542.672.49
9 2.542.662.49
10 2.532.652.50
Data derived from UV-Vis spectra recorded in CH2Cl2. researchgate.net

The delocalized π-electrons in isoindole derivatives make them suitable candidates for materials with nonlinear optical (NLO) properties. researchgate.netacgpubs.org Such organic molecules are valuable in telecommunications and optical information processing. researchgate.netacgpubs.org The rich electron cloud of indole (B1671886) and its isomers, like isoindole, influences the electronic characteristics of materials, making them a subject of research for electroluminescent and photochromic applications. researchgate.net The synthesis of isoindole-containing fluorescent materials, such as those used in BODIPY dyes, further underscores their importance in materials science. rsc.org The investigation into the optical parameters of isoindole-1,3-dione derivatives, including their optical band gap and refractive index, helps to determine their suitability for use in optoelectronic devices. researchgate.netacgpubs.org

Advanced Analytical Chemistry Methodologies

The detection and characterization of heterocyclic amines, including isoindole derivatives, require sophisticated analytical techniques due to their often complex sample matrices and low concentrations.

Several methods are employed for the analysis of heterocyclic amines (HCAs). High-performance liquid chromatography (HPLC) is a common technique, capable of separating multiple HCAs simultaneously using gradient solvent systems and UV detection. jfda-online.com For enhanced sensitivity and selectivity, HPLC can be coupled with a photodiode-array detector (HPLC-DAD). jfda-online.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the accurate and rapid determination of HCAs. nih.gov This method often uses isotope dilution to improve accuracy and precision. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also used, though it may require a time-consuming derivatization step and can be limited in the number of HCAs it can separate in a single run. jfda-online.com Sample preparation for HCA analysis typically involves solid-phase extraction (SPE) to clean up the sample and remove interfering compounds. nih.govnih.gov

A comparison of common analytical techniques for heterocyclic amines is presented below.

MethodSeparation PrincipleDetection MethodKey AdvantagesKey Disadvantages
HPLC Liquid ChromatographyUV, FluorescenceCan separate many HCAs simultaneously. jfda-online.comLower recovery in some methods. jfda-online.com
GC-MS Gas ChromatographyMass SpectrometryRapid identification and quantification. jfda-online.comRequires time-consuming derivatization; limited number of analytes per run. jfda-online.com
LC-MS/MS Liquid ChromatographyTandem Mass SpectrometryHigh specificity and superior sensitivity; accurate quantification. nih.govnih.govRequires sophisticated instrumentation.
HPLC-DAD Liquid ChromatographyPhotodiode ArrayEnhanced sensitivity and selectivity; rapid identification. jfda-online.comMay still be limited by sample matrix complexity.

Fluorescent Probes and Derivatization Agents

The isoindole core structure is known to be the basis for various fluorescent species. The reaction between o-phthalaldehyde, primary amines, and thiols to produce highly fluorescent isoindole derivatives is a classic method used in the quantitative analysis of amino acids nih.gov. The inherent fluorescence of the isoindole nucleus in 6-Methoxy-1H-isoindol-3-amine provides a foundational platform for developing novel fluorescent probes. The primary amine group serves as a reactive handle for conjugating the molecule to other chemical entities or for acting as a recognition site for specific analytes.

As a fluorescent probe , the molecule's utility can be realized through synthetic modifications. For instance, the primary amine can be functionalized to create probes that respond to specific enzymatic activities or changes in the cellular microenvironment, such as pH or the presence of reactive oxygen species koreascience.krmdpi.com. The methoxy (B1213986) group, being an electron-donating substituent, can modulate the photophysical properties of the isoindole fluorophore, potentially influencing its quantum yield, Stokes shift, and emission wavelength.

As a derivatization agent , this compound can be employed to label analytes that lack a native chromophore or fluorophore, thereby enabling their detection in analytical techniques like HPLC nih.govresearchgate.netthermofisher.com. The primary amine of the target analyte would react with a suitably activated derivative of this compound, attaching the fluorescent isoindole tag. The choice of derivatization agent is critical for achieving high sensitivity and selectivity.

Below is a table comparing common amine-reactive fluorescent derivatization reagents, illustrating where a modified this compound might fit.

Derivatization ReagentTarget Functional GroupDetection MethodExcitation (λex) nmEmission (λem) nmKey Features
o-Phthalaldehyde (OPA) Primary AminesFluorescence340455Forms fluorescent isoindole products; unstable derivatives.
Fluorescamine Primary AminesFluorescence390475Reagent is non-fluorescent; stable derivatives.
Dansyl Chloride Primary & Secondary AminesFluorescence335520Stable derivatives; environmentally sensitive fluorescence.
FMOC-Cl Primary & Secondary AminesFluorescence265315Commonly used in amino acid analysis.
Hypothetical Activated this compound Primary/Secondary AminesFluorescence~350~450Potentially stable, fluorescent tag with modulated properties from the methoxy group.

This table is for illustrative purposes and includes a hypothetical entry for an activated form of this compound to show its potential role.

Chromatographic Separation and Purification Techniques (e.g., HPLC, UPLC, TLC)

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For a polar molecule like this compound, which contains a basic amine group, reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method of analysis.

In HPLC and UPLC , the compound is typically separated on a C18 or C8 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter; maintaining a slightly acidic pH ensures that the primary amine group is protonated, which can lead to better peak shape and retention characteristics. The use of UPLC, with its smaller particle size columns, can offer higher resolution and faster analysis times compared to traditional HPLC.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor reaction progress, check compound purity, and determine appropriate solvent systems for column chromatography. For this compound, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase would typically be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The addition of a small amount of a base, such as triethylamine, to the eluent can help prevent peak tailing by deactivating acidic sites on the silica gel that interact strongly with the amine. Visualization can be achieved under UV light (254 nm), where the aromatic isoindole core will absorb, or by using a staining agent like ninhydrin, which reacts with the primary amine to produce a colored spot.

The following table provides hypothetical chromatographic conditions for the analysis of this compound.

TechniqueStationary PhaseMobile PhaseDetectionExpected Retention Behavior
HPLC C18 (5 µm)Acetonitrile/Water (0.1% Formic Acid) gradientUV (254 nm, 280 nm)Retention time decreases with increasing acetonitrile concentration.
UPLC C18 (1.7 µm)Acetonitrile/Water (0.1% Formic Acid) gradientUV/MSShorter retention time and sharper peaks compared to HPLC.
TLC Silica Gel 60 F254Dichloromethane:Methanol (95:5) + 0.1% TriethylamineUV (254 nm) or Ninhydrin stainRf value would be moderate, increasing with higher methanol concentration.

This table presents typical, not experimental, conditions for a compound with the structure of this compound.

Rational Design of Organic Molecules for Specific Chemical Functions

The distinct structural features of this compound make it an attractive scaffold for the rational design of molecules with tailored chemical properties.

Ligands for Catalysis

The nitrogen atoms within the this compound structure (the primary amine and the isoindole nitrogen) can act as Lewis bases, capable of coordinating to metal centers. This property allows the molecule to serve as a ligand in transition metal catalysis. By forming stable complexes with metals such as palladium, copper, or rhodium, it can influence the metal's catalytic activity, selectivity, and stability orientjchem.org.

For example, in palladium-catalyzed cross-coupling reactions, the design of the ligand is crucial for the efficiency of the catalytic cycle nih.govresearcher.life. A bidentate ligand derived from this compound could be synthesized by modifying the primary amine with another coordinating group. Such a ligand could stabilize the metal center and promote key steps in the catalytic process, like oxidative addition and reductive elimination. The rigid isoindole backbone would hold the coordinating atoms in a well-defined spatial arrangement, which can be advantageous for achieving high stereoselectivity in asymmetric catalysis.

Scaffolds for Chemical Probes

A chemical probe is a small molecule used to study biological systems. The isoindole core of this compound provides a versatile scaffold for building such probes beilstein-journals.org. Its inherent fluorescence is a major advantage, allowing for the development of probes for fluorescence imaging nih.gov.

Starting from the this compound scaffold, chemical probes can be designed by incorporating three key components:

A recognition element: Synthetically attached to the primary amine or the aromatic ring, this group selectively binds to a specific biological target (e.g., an enzyme or receptor).

A reporter group: The fluorescent isoindole core itself can serve as the reporter. Its fluorescence might be "turned on" or "turned off" upon binding of the probe to its target.

A reactive group: For covalent probes, a reactive moiety can be added that forms a permanent bond with the target, allowing for its identification and characterization.

The methoxy group can be used to fine-tune the probe's solubility and cell permeability, while the primary amine provides a convenient point of attachment for various functional groups.

Design and Synthesis of Peptidomimetics Featuring the Isoindole Core

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability nih.govlongdom.org. The design of peptidomimetics often involves replacing parts of a peptide with non-peptide structures to constrain the molecule into a specific, biologically active conformation core.ac.ukbenthamscience.com.

The rigid, bicyclic structure of the isoindole core makes this compound an excellent candidate for use as a scaffold in peptidomimetic design mdpi.com. It can be incorporated into a peptide sequence to act as a conformational constraint, mimicking secondary structures like β-turns or β-sheets.

Strategies for Incorporation:

β-Turn Mimetic: The constrained geometry of the isoindole ring can be used to orient amino acid side chains in a manner that mimics their positioning in a natural β-turn. The primary amine group of this compound can be acylated to extend the peptide chain, making the isoindole unit a central part of the turn.

Scaffold for Side-Chain Display: The isoindole nucleus can serve as a scaffold to present various functional groups (pharmacophores) in a precise three-dimensional arrangement. Different substituents can be introduced on the aromatic ring to mimic the side chains of different amino acids, allowing the peptidomimetic to interact with a biological target in a manner similar to the original peptide.

The development of peptidomimetics from this scaffold allows for a systematic exploration of structure-activity relationships, leading to the discovery of potent and selective modulators of biological processes.

Q & A

Basic: What are the standard synthetic routes for 6-Methoxy-1H-isoindol-3-amine, and how can purity be optimized?

Answer:
The synthesis typically involves methoxylation of indole precursors followed by functionalization at the 3-position. A common approach includes:

  • Step 1: Preparation of 6-methoxyindole via Ullmann coupling or methoxy group introduction using methylating agents like dimethyl sulfate under basic conditions.
  • Step 2: Amine functionalization at the 3-position via nucleophilic substitution or reductive amination. For example, coupling with cyanamide derivatives followed by reduction .
  • Purity Optimization: Use gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) to separate byproducts. Monitor reaction intermediates via TLC (silica gel, UV detection) to minimize impurities .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR: 1H^1H-NMR confirms methoxy (δ3.84.0\delta \sim3.8–4.0 ppm) and isoindole ring protons (δ6.57.5\delta \sim6.5–7.5 ppm). 13C^{13}C-NMR identifies carbonyl/amine groups (δ160170\delta \sim160–170 ppm) .
  • FT-IR: Amine N-H stretches (~3300 cm1^{-1}) and C-O-C methoxy vibrations (~1250 cm1^{-1}) are diagnostic .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 177.0794 for C9_9H10_{10}N2_2O) .

Advanced: How do reaction conditions influence the regioselectivity of substitutions on the isoindole ring?

Answer:
Regioselectivity is controlled by electronic and steric factors:

  • Electron-Deficient Positions: The 1- and 3-positions are electrophilic due to electron-withdrawing methoxy groups, favoring nucleophilic attacks.
  • Catalytic Effects: Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at the 5-position require bulky ligands (e.g., SPhos) to prevent multiple substitutions .
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance reactivity at meta positions by stabilizing transition states .

Advanced: What computational methods predict the electronic properties of this compound?

Answer:

  • DFT Calculations: Use B3LYP/6-311+G(d,p) to model HOMO-LUMO gaps, revealing charge distribution (e.g., methoxy group lowers LUMO energy, enhancing electrophilicity) .
  • Molecular Dynamics (MD): Simulate solvation effects in aqueous/DMSO systems to predict aggregation behavior .
  • Docking Studies: AutoDock Vina assesses binding affinity to biological targets (e.g., enzymes with indole-binding pockets) .

Advanced: How is the antimicrobial activity of this compound evaluated experimentally?

Answer:

  • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Time-Kill Studies: Monitor bactericidal effects at 2× MIC over 24 hours.
  • Synergy Testing: Combine with β-lactams; calculate fractional inhibitory concentration (FIC) indices .

Advanced: What strategies mitigate byproduct formation during synthesis?

Answer:

  • Temperature Control: Maintain ≤60°C during acetylation to prevent over-oxidation of the indole ring .
  • Catalyst Screening: Use Pd(OAc)2_2 with XPhos ligand to suppress dimerization in cross-coupling steps .
  • Workup Protocols: Neutralize reaction mixtures with NaHCO3_3 before extraction to remove acidic byproducts .

Advanced: How do structural analogs (e.g., 6-hydroxy or 6-fluoro derivatives) compare in reactivity?

Answer:

  • Electron-Withdrawing Groups (e.g., -F): Increase ring electrophilicity, accelerating nucleophilic substitutions but reducing stability under basic conditions .
  • Hydrogen Bonding (e.g., -OH): Enhances solubility in polar solvents but may promote tautomerization, complicating crystallization .

Advanced: What crystallographic techniques resolve the 3D structure of this compound derivatives?

Answer:

  • X-Ray Diffraction: Use SHELX-TL for structure refinement. Key parameters: R-factor <5%, high-resolution data (≤0.8 Å) .
  • Cryocrystallography: Flash-cool crystals (100 K) to minimize thermal motion artifacts .

Advanced: How are HPLC-MS/MS methods optimized for trace impurity profiling?

Answer:

  • Column: Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm).
  • Gradient: 5–95% acetonitrile in 0.1% formic acid over 15 minutes.
  • MS Settings: ESI+ mode, MRM transitions for target ions (e.g., m/z 177→132 for parent compound) .

Advanced: What in silico tools guide reaction scale-up from milligram to gram quantities?

Answer:

  • Kinetic Modeling: Use COPASI to predict heat dissipation and optimize stirring rates for exothermic steps .
  • DoE (Design of Experiments): Vary catalyst loading (0.5–2 mol%) and temperature (50–80°C) to maximize yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.